molecular formula C14H16O2 B7994793 Furan-2-yl(2-isopropylphenyl)methanol

Furan-2-yl(2-isopropylphenyl)methanol

Cat. No.: B7994793
M. Wt: 216.27 g/mol
InChI Key: BMUBDMHMLTYQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(2-isopropylphenyl)methanol is a furan-derived secondary alcohol characterized by a furan ring linked to a 2-isopropylphenyl group via a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C14H16O2, with a molecular weight of 216.28 g/mol. The compound’s structure combines aromatic (phenyl) and heteroaromatic (furan) systems, with the isopropyl group introducing steric bulk.

Properties

IUPAC Name

furan-2-yl-(2-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUBDMHMLTYQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-isopropylphenyl)methanol typically involves the reaction of furan derivatives with isopropylphenyl compounds. One common method is the hydrogenation of furfural to furan-2-ylmethanol, followed by further reactions to introduce the isopropylphenyl group . The reaction conditions often involve the use of catalysts such as copper or cobalt in the presence of hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-isopropylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Furan-2-yl(2-isopropylphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl(2-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Furan-2-yl(2-isopropylphenyl)methanol and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Context
This compound Not provided C14H16O2 216.28 2-isopropylphenyl Likely pharmaceutical intermediate (inferred)
[(Hydroxymethyl)furan-2-yl]methanol Not provided C6H8O3 128.13 Hydroxymethyl Microbial detoxification product
(Furan-2-yl)methanol Not provided C5H6O2 98.10 None Detoxification of furanic aldehydes
[5-(2-Chloro-phenyl)-furan-2-yl]-methanol 40313-66-4 C11H9ClO2 208.64 2-chlorophenyl Pharmaceutical intermediate, building block
1-(Furan-2-yl)-2-((2-hydroxyethyl)(isopropyl)amino)ethanone 1250918-91-2 C11H17NO3 211.26 Isopropylamino, hydroxyethyl Potential pharmacological use (ketone functionality)
Key Observations:

Substituent Effects: The 2-isopropylphenyl group in the target compound introduces steric hindrance and lipophilicity, which may enhance membrane permeability compared to simpler analogs like (Furan-2-yl)methanol .

Functional Group Variations: The secondary alcohol (-CH2OH) in the target compound contrasts with the ketone (-CO-) in 1-(Furan-2-yl)-2-((2-hydroxyethyl)(isopropyl)amino)ethanone (CAS 1250918-91-2). Ketones are more reactive in nucleophilic additions, whereas alcohols participate in esterification or oxidation .

Molecular Weight and Solubility: The target compound’s higher molecular weight (216.28 g/mol) compared to [(Hydroxymethyl)furan-2-yl]methanol (128.13 g/mol) suggests reduced aqueous solubility, which could impact bioavailability in biological systems .

Stability and Reactivity

  • Thermal Stability: The microbial conversion of furanic aldehydes to methanol derivatives (e.g., [(Hydroxymethyl)furan-2-yl]methanol) underlines the stability of the alcohol functional group under fermentation conditions .
  • Electrochemical Properties : Chlorine substituents (as in CAS 40313-66-4) may increase oxidative stability compared to alkyl groups like isopropyl, which could influence degradation pathways in industrial processes .

Biological Activity

Furan-2-yl(2-isopropylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a furan ring attached to a phenyl group with an isopropyl substitution and a hydroxymethyl group. Its molecular formula is C15H18O, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, and one oxygen atom. The compound can be synthesized through various methods that leverage readily available precursors, showcasing its versatility in synthetic chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan derivatives, including this compound. For instance, derivatives of furan have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL, indicating strong antibacterial effects .

Anti-inflammatory Effects

Furan derivatives have also been explored for their anti-inflammatory properties. Certain compounds within this class have been shown to act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. A series of hydrazide-hydrazone derivatives linked to the furan moiety exhibited notable anti-inflammatory effects in rat models induced by carrageenan .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Studies on related furan compounds have demonstrated their ability to inhibit mushroom tyrosinase activity effectively. For example, certain derivatives exhibited IC50 values ranging from 13.61 µM to 37.336 µM, suggesting that modifications on the phenyl ring significantly influence inhibitory potency .

Case Study: Antibacterial Activity

In a specific study examining the antibacterial effects of furan derivatives, this compound was included among various tested compounds. Results indicated that modifications to the furan structure could enhance antibacterial efficacy, with some derivatives outperforming traditional antibiotics in terms of MIC values .

Case Study: Anti-inflammatory Activity

Another research project focused on evaluating the anti-inflammatory activity of furan-based compounds using carrageenan-induced inflammation in rats. Compounds similar to this compound showed promising results, with significant reductions in paw edema compared to control groups .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other furan derivatives:

Compound Activity Type MIC/IC50 Notes
This compoundAntibacterial64 µg/mLEffective against E. coli and S. aureus
Furan derivative ATyrosinase Inhibition13.61 µMStrong inhibitor
Furan derivative BAnti-inflammatoryNot specifiedSignificant reduction in edema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.